Tri-p-tolyltin acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

15826-86-5 |

|---|---|

Molecular Formula |

C23H24O2Sn |

Molecular Weight |

451.1 g/mol |

IUPAC Name |

tris(4-methylphenyl)stannyl acetate |

InChI |

InChI=1S/3C7H7.C2H4O2.Sn/c3*1-7-5-3-2-4-6-7;1-2(3)4;/h3*3-6H,1H3;1H3,(H,3,4);/q;;;;+1/p-1 |

InChI Key |

VGSKQIFAFAYJIQ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Structure and Biological Interactions of Tri-p-tolyltin Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds, a class of organometallic chemicals, have garnered significant interest in various industrial and pharmacological applications. Among these, tri-p-tolyltin acetate presents a unique molecular scaffold with potential biological activities. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known biological interactions of this compound and related organotin compounds. Due to the limited availability of specific experimental data for this compound, this guide leverages data from analogous compounds to provide a representative understanding of its properties. The document summarizes key molecular and spectroscopic data, outlines a general synthesis protocol, and explores the compound's potential interactions with critical cellular signaling pathways, namely the NF-κB and apoptosis pathways.

Molecular Structure and Properties

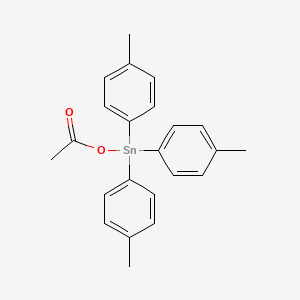

This compound is an achiral organotin compound with the molecular formula C23H24O2Sn and a molecular weight of 451.15 g/mol .[1] The central tin atom is bonded to three p-tolyl groups and an acetate group. While specific crystallographic data for this compound is not publicly available, the structure of similar triorganotin carboxylates suggests a tetrahedral or, in the solid state, a five-coordinate trigonal bipyramidal geometry due to intermolecular coordination.

Tabulated Molecular Data

The following table summarizes the key molecular identifiers for this compound.

| Property | Value | Reference |

| Molecular Formula | C23H24O2Sn | [1] |

| Molecular Weight | 451.15 g/mol | [1] |

| Stereochemistry | Achiral | [1] |

| SMILES | Cc1ccc(cc1)--INVALID-LINK--(c3ccc(C)cc3)OC(=O)C | [1] |

| InChIKey | VGSKQIFAFAYJIQ-UHFFFAOYSA-M | [1] |

Spectroscopic Data

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the methyl protons of the tolyl groups (around 2.3 ppm), aromatic protons of the tolyl groups (in the aromatic region, ~7.0-7.8 ppm), and the methyl protons of the acetate group (around 2.1 ppm). |

| ¹³C NMR | Resonances for the methyl carbons of the tolyl and acetate groups, and distinct signals for the aromatic carbons, including the ipso-carbon attached to the tin atom. |

| ¹¹⁹Sn NMR | The chemical shift is highly dependent on the coordination number of the tin atom. For a four-coordinate tin, the chemical shift is expected in the downfield region, while a five- or six-coordinate tin would show a significant upfield shift.[2][3] |

| IR Spectroscopy | Characteristic bands for the asymmetric and symmetric C=O stretching of the acetate group, as well as bands corresponding to the Sn-C and Sn-O bonds and the aromatic C-H and C=C bonds of the tolyl groups. |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the acetate group and the tolyl groups. |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not available, a general method can be adapted from the synthesis of analogous triorganotin acetates. The following represents a plausible synthetic route.

Experimental Protocol: A Representative Synthesis

Reaction: This synthesis involves the reaction of a tri-p-tolyltin halide (e.g., chloride or bromide) with an acetate salt, such as sodium acetate or silver acetate.

Materials:

-

Tri-p-tolyltin chloride

-

Sodium acetate

-

Ethanol (or other suitable solvent)

-

Deionized water

Procedure:

-

Dissolve tri-p-tolyltin chloride in a suitable organic solvent, such as ethanol.

-

Prepare a solution of a stoichiometric excess of sodium acetate in a minimal amount of water or ethanol.

-

Add the sodium acetate solution dropwise to the stirred solution of tri-p-tolyltin chloride at room temperature.

-

Stir the reaction mixture at room temperature for several hours or heat gently to drive the reaction to completion. The formation of a precipitate (sodium chloride) may be observed.

-

After the reaction is complete, filter the mixture to remove the inorganic salt precipitate.

-

The filtrate, containing the product, is then concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, hexane).

-

The purified this compound is then dried under vacuum.

Characterization: The final product should be characterized using techniques such as NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn), IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Biological Signaling Pathways

Organotin compounds are known to exert a range of biological effects, often through the modulation of key cellular signaling pathways. While specific studies on this compound are limited, the known interactions of other organotins provide a basis for understanding its potential mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Some organotin compounds have been shown to inhibit NF-κB activation. The canonical NF-κB pathway is triggered by various stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes. Organotin compounds may interfere with this pathway at various points, potentially by inhibiting IKK activity or preventing the degradation of IκBα.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. Organotin compounds have been shown to induce apoptosis in various cell types. The intrinsic apoptosis pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Active caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates. Organotin compounds may trigger this pathway by inducing mitochondrial stress.

References

A Comprehensive Technical Guide to Tri-p-tolyltin Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tri-p-tolyltin acetate, a significant organotin compound. The following sections detail its chemical identity, including a comprehensive list of synonyms, and present its key physicochemical properties in a structured format for ease of reference and comparison.

Chemical Identity and Synonyms

This compound is an organotin compound characterized by the presence of three p-tolyl groups and one acetate group attached to a central tin atom. For clarity in research and documentation, it is crucial to recognize its various synonyms.

Table 1: Synonyms for this compound

| Name Type | Synonym |

| Common Name | This compound[1] |

| Common Name | Stannane, acetoxytri-p-tolyl-[1] |

| Systematic Name | Acetic acid, tris(4-methylphenyl)stannyl ester[1] |

| Systematic Name | Acetoxytri-4-tolyltin[1] |

| Systematic Name | Stannane, (acetyloxy)tris(4-methylphenyl)-[1] |

It is important to distinguish this compound from its isomers, such as Tri-m-tolyltin acetate, which has a different CAS number (15826-89-8) and where the methyl groups are in the meta position on the phenyl rings.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data points are essential for experimental design, safety assessments, and computational modeling.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C23H24O2Sn[1] |

| Molecular Weight | 451.15 g/mol [1] |

| CAS Number | 15826-86-5[1] |

| Stereochemistry | Achiral[1] |

| InChI | InChI=1S/3C7H7.C2H4O2.Sn/c31-7-5-3-2-4-6-7;1-2(3)4;/h33-6H,1H3;1H3,(H,3,4);/q;;;;+1/p-1[1] |

| InChIKey | VGSKQIFAFAYJIQ-UHFFFAOYSA-M[1] |

| SMILES | Cc1ccc(cc1)--INVALID-LINK--(c3ccc(C)cc3)OC(=O)C[1] |

Experimental Protocols and Signaling Pathways

Further information regarding specific experimental protocols, such as synthesis, purification, and analytical methods, as well as the compound's role in signaling pathways, would require a more detailed literature search based on the specific research context (e.g., its application in catalysis, as a biocide, or in drug development). The following sections would be populated based on such a targeted investigation.

At present, no specific experimental data or signaling pathways involving this compound were provided in the initial information gathering. A more focused search would be necessary to populate the following illustrative diagrams and protocols.

Illustrative Diagrams

The following diagrams are provided as templates. The specific nodes, edges, and labels would be populated based on actual experimental workflows or established signaling pathways involving this compound.

Example Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound.

Example Signaling Pathway Diagram

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound on a target protein.

References

An In-depth Technical Guide to the Properties of Acetic Acid, Tris(4-methylphenyl)stannyl Ester and Related Triaryltin Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for Acetic acid, tris(4-methylphenyl)stannyl ester is limited in publicly available literature. Therefore, this guide presents a comprehensive overview of the properties of the closely related and structurally similar class of triaryltin acetates, using data from compounds like triphenyltin acetate as a primary reference.

Chemical and Physical Properties

Triaryltin acetates are a class of organotin compounds characterized by a tin atom bonded to three aryl groups and an acetate group. Acetic acid, tris(4-methylphenyl)stannyl ester, also known as tri(p-tolyl)tin acetate, is a representative member of this class. The properties of these compounds are largely influenced by the nature of the aryl substituents.

Table 1: General Chemical and Physical Properties of Related Triorganotin Acetates

| Property | Data for Triphenyltin Acetate | Data for Tributyltin Acetate | Notes |

| Molecular Formula | C₂₀H₁₈O₂Sn | C₁₄H₃₀O₂Sn | The formula for tris(4-methylphenyl)stannyl ester is C₂₃H₂₄O₂Sn. |

| Molecular Weight | 409.06 g/mol | 349.10 g/mol [1] | The molecular weight of tris(4-methylphenyl)stannyl ester is 451.14 g/mol . |

| Appearance | White crystalline solid | Colorless to pale yellow liquid | Triaryltin acetates are typically solids at room temperature. |

| Melting Point | 121-123 °C | 84-85 °C | The melting point is influenced by the crystal packing and the nature of the organic groups. |

| Solubility | Insoluble in water, soluble in organic solvents. | Insoluble in water, soluble in organic solvents. | Lipophilicity is a key characteristic of these compounds. |

Spectroscopic Data

Spectroscopic methods are essential for the characterization of triaryltin acetates.

Table 2: Spectroscopic Data for Related Triaryltin Compounds

| Technique | Key Features and Representative Data |

| ¹H NMR | Signals for the aromatic protons of the tolyl groups are expected in the range of 7.0-8.0 ppm. The methyl protons of the tolyl groups would appear around 2.3-2.4 ppm, and the acetate methyl protons would be a singlet at approximately 2.1 ppm. |

| ¹³C NMR | Aromatic carbons would show signals between 120 and 140 ppm. The methyl carbons of the tolyl groups would be around 21 ppm, and the acetate methyl and carbonyl carbons would be at approximately 23 and 177 ppm, respectively.[2] |

| ¹¹⁹Sn NMR | The chemical shift is indicative of the coordination number of the tin atom. For tetracoordinated triorganotin compounds, shifts are typically in the range of -40 to -60 ppm.[3] For pentacoordinated structures, upfield shifts are observed.[3] |

| Infrared (IR) Spectroscopy | Characteristic bands include the asymmetric and symmetric C=O stretching of the acetate group around 1600-1700 cm⁻¹ and 1300-1400 cm⁻¹, respectively. Aromatic C-H and C=C stretching bands would also be present. |

| Mass Spectrometry | Electron ionization (EI) mass spectrometry often shows the loss of the acetate group, followed by successive loss of the aryl groups.[3] The isotopic pattern of tin (with 10 stable isotopes) is a key feature in the mass spectrum.[4] |

Experimental Protocols

Synthesis of Tri(p-tolyl)tin Acetate

A general method for the synthesis of triaryltin acetates involves the reaction of a triaryltin halide with an acetate salt.[5][6]

Materials:

-

Tri(p-tolyl)tin chloride

-

Sodium acetate (anhydrous)

-

Toluene

-

Methanol

-

Water

Procedure:

-

Dissolve tri(p-tolyl)tin chloride in a suitable organic solvent such as toluene.

-

Add a stoichiometric amount of anhydrous sodium acetate to the solution.

-

Reflux the reaction mixture for several hours with stirring. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the sodium chloride byproduct.

-

Wash the filtrate with water to remove any unreacted sodium acetate.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure tri(p-tolyl)tin acetate.

Analytical Methods for Organotin Compounds

The analysis of triorganotin compounds in various matrices is typically performed using chromatographic techniques coupled with mass spectrometry.[7]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Extraction of the organotin compound from the sample matrix using an organic solvent.

-

Derivatization: Conversion of the polar organotin acetate to a more volatile derivative (e.g., by ethylation with sodium tetraethylborate) is often necessary for GC analysis.[8][9]

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column for separation.

-

MS Detection: The separated compounds are detected by a mass spectrometer, which provides identification based on the mass spectrum and retention time.[4][8]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used for the direct analysis of organotin compounds without the need for derivatization.[10]

-

Sample Preparation: Extraction of the analyte from the sample matrix.

-

LC Separation: The extract is injected into a liquid chromatograph, typically with a reversed-phase column, for separation.

-

MS Detection: Detection is achieved using a mass spectrometer, often with an electrospray ionization (ESI) source.[10][11][12]

Biological Activity and Signaling Pathways

Triorganotin compounds are known for their significant biological activity, including cytotoxic and pro-apoptotic effects on cancer cells.[13][14][15]

Table 3: Cytotoxicity of Related Triorganotin Compounds

| Compound | Cell Line | IC₅₀ Value | Reference |

| Triphenyltin Acetate | Mouse Thymocytes | < 8 µM | [16] |

| Tributyltin Chloride | MCF-7 (Breast Cancer) | Submicromolar range | [14] |

| Triphenyltin Chloride | MCF-7 (Breast Cancer) | Submicromolar range | [14] |

The primary mechanism of action for the cytotoxicity of triorganotin compounds is the induction of apoptosis.[2][14][17]

Apoptotic Signaling Pathway

Triorganotin compounds can induce apoptosis through the intrinsic (mitochondrial) pathway.[2][14][17] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases.[2]

Caption: Intrinsic apoptosis pathway induced by triorganotin compounds.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow to assess the cytotoxic effects of a triorganotin compound is outlined below.

Caption: Workflow for evaluating the cytotoxicity of triorganotin compounds.

Conclusion

Acetic acid, tris(4-methylphenyl)stannyl ester, as a member of the triaryltin acetate family, is anticipated to exhibit significant biological activity, particularly cytotoxicity towards cancer cells through the induction of apoptosis. While specific data for this compound is scarce, the information available for structurally similar compounds provides a strong foundation for its potential applications in drug development and research. Further investigation into the precise properties and mechanisms of action of tris(4-methylphenyl)stannyl ester is warranted.

References

- 1. Tributyltin acetate [webbook.nist.gov]

- 2. New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. redalyc.org [redalyc.org]

- 4. gcms.labrulez.com [gcms.labrulez.com]

- 5. CN113816988A - Synthetic method of triphenyl tin acetate - Google Patents [patents.google.com]

- 6. CN1046529C - Method for synthetizing triphenyl tin acetate - Google Patents [patents.google.com]

- 7. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

- 10. sciex.com [sciex.com]

- 11. A mass spectrometry-based approach gives new insight into organotin-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review [frontiersin.org]

- 15. Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity, Apoptosis and Cell Cycle Arrest on Jurkat E6.1, T Acute Lymphoblastic Leukemia Cells [mdpi.com]

- 16. Triphenyltin acetate (TPTA)-induced cytotoxicity to mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of Tri-p-tolyltin acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-p-tolyltin acetate, an organotin compound, possesses a unique molecular structure that has garnered interest within various scientific disciplines. This technical guide provides a detailed overview of its physical and chemical properties, compiled from available data. It is intended to serve as a foundational resource for researchers and professionals engaged in chemistry, toxicology, and drug development. While comprehensive data for some specific properties remain elusive in publicly accessible literature, this document consolidates the confirmed information and provides context regarding related compounds.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C23H24O2Sn | [1] |

| Molecular Weight | 451.15 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively documented in readily available scientific literature. However, a general approach to the synthesis of similar organotin acetates involves the reaction of the corresponding tri-organotin halide with a lead acetate or an alkali metal acetate.

A plausible synthetic route for this compound is the reaction of tri-p-tolyltin chloride with lead(II) acetate. The reaction would likely proceed by stirring the reactants in a suitable organic solvent, followed by filtration to remove the lead(II) chloride byproduct and subsequent purification of the this compound product, likely through recrystallization.

Characterization of the resulting compound would typically involve a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the presence and connectivity of the tolyl and acetate groups. The chemical shifts and coupling constants of the aromatic protons on the tolyl groups and the methyl protons of the acetate group would be characteristic.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic vibrational frequencies of the functional groups present, notably the carbonyl (C=O) stretch of the acetate group and the vibrations associated with the Sn-C and Sn-O bonds.

-

Mass Spectrometry (MS): Mass spectrometry would be utilized to determine the molecular weight of the compound and to analyze its fragmentation pattern, which would further confirm its structure.

Biological Activity and Signaling Pathways

Specific signaling pathways and cellular targets for this compound are not well-defined in the current body of scientific literature. However, the broader class of organotin compounds is known to exhibit significant biological activity, often associated with cytotoxicity.[2][3] Studies on analogous compounds, such as triphenyltin acetate, have indicated that these molecules can induce apoptosis in certain cell types.[2] The mechanism of this cytotoxicity is thought to involve interactions with cellular membranes and mitochondria, leading to disruption of cellular functions.

The general mechanism of organotin toxicity is complex and can involve multiple pathways. For researchers investigating the potential therapeutic or toxicological profile of this compound, a logical starting point would be to investigate its effects on cell viability and proliferation in relevant cell lines.

References

Tri-p-tolyltin Acetate Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tri-p-tolyltin acetate. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on providing a framework for determining its solubility through established experimental protocols and by drawing comparisons with structurally similar organotin compounds.

Predicted Solubility Profile

Based on the general behavior of organotin compounds, this compound is expected to exhibit low solubility in aqueous solutions and higher solubility in various organic solvents. Compounds with similar structures, such as triphenyltin acetate, are known to be insoluble in water but soluble in ethers, benzene, and toluene. The "like dissolves like" principle suggests that solvents with low polarity will be more effective at dissolving this compound.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble | High polarity of water is unlikely to effectively solvate the nonpolar tolyl groups. |

| Methanol | Slightly Soluble | May exhibit some solubility due to the presence of the acetate group. | |

| Ethanol | Slightly Soluble | Similar to methanol, with potentially slightly better solubility due to lower polarity. | |

| Polar Aprotic | Acetone | Soluble | The polarity is suitable for dissolving organometallic compounds. |

| Acetonitrile | Soluble | A common solvent for a wide range of organic and inorganic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong aprotic solvent capable of dissolving many nonpolar compounds. | |

| Nonpolar | Hexane | Soluble | The nonpolar nature of hexane is well-suited for the tolyl groups. |

| Toluene | Soluble | Aromatic solvent that can interact favorably with the tolyl rings. | |

| Diethyl Ether | Soluble | A common nonpolar solvent in organic chemistry. | |

| Dichloromethane | Soluble | A versatile solvent with moderate polarity. |

Experimental Protocols for Solubility Determination

The following protocols are based on internationally recognized methods for determining the solubility of chemical substances. The primary reference for these methods is the OECD Guideline for Testing of Chemicals, Test No. 105: Water Solubility.[1][2][3][4][5] These methods can be adapted for use with organic solvents.

Flask Method

This method is suitable for substances with a solubility of 10 mg/L or higher and is a straightforward approach to determining solubility.

Methodology:

-

Preparation of a Saturated Solution:

-

An excess amount of this compound is added to a known volume of the chosen solvent in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. Preliminary tests should be conducted to determine the time required to reach saturation.

-

-

Phase Separation:

-

Once equilibrium is reached, the mixture is allowed to stand to allow the undissolved solid to settle.

-

If necessary, centrifugation or filtration can be used to separate the saturated solution from the excess solid.

-

-

Analysis of the Saturated Solution:

-

A known volume of the clear, saturated solution is carefully removed.

-

The concentration of this compound in the solution is determined using a suitable analytical technique, such as:

-

Gravimetric Analysis: The solvent is evaporated, and the mass of the remaining solute is measured.

-

Chromatography (HPLC or GC): The solution is analyzed to determine the concentration of the dissolved compound.

-

Spectroscopy (UV-Vis): If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.

-

-

Caption: Workflow for the Flask Method of solubility determination.

Column Elution Method

This method is particularly suitable for substances with low solubility (less than 10 mg/L) and for substances that are difficult to separate from the saturated solution.

Methodology:

-

Column Preparation:

-

A column is packed with an inert support material (e.g., glass wool, celite).

-

The support material is coated with an excess of this compound.

-

-

Elution:

-

The chosen solvent is passed through the column at a slow, constant flow rate.

-

The solvent becomes saturated with the test substance as it passes through the coated support material.

-

-

Analysis of the Eluate:

-

Fractions of the eluate are collected.

-

The concentration of this compound in each fraction is determined using a sensitive analytical method (e.g., HPLC, GC-MS).

-

A plateau in the concentration of successive fractions indicates that a saturated solution has been achieved.

-

References

In-Depth Technical Guide to the Spectroscopic Characterization of Tri-p-tolyltin Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tri-p-tolyltin acetate, a significant organotin compound. The information detailed herein is crucial for its identification, characterization, and quality control in research and development settings. This document presents available spectroscopic data (NMR, IR, and MS), outlines general experimental protocols for obtaining such data, and includes visualizations to aid in understanding the molecular structure and analytical workflows.

Molecular Structure and Properties

This compound, with the chemical formula C₂₃H₂₄O₂Sn, possesses a central tin atom bonded to three p-tolyl groups and an acetate ligand.[1] Its molecular weight is 451.15 g/mol .[1] Understanding the arrangement of these groups is fundamental to interpreting its spectroscopic data.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The key nuclei for analysis are ¹H, ¹³C, and ¹¹⁹Sn.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~7.5 (d) | Doublet | Aromatic protons (ortho to Sn) | |

| ~7.2 (d) | Doublet | Aromatic protons (meta to Sn) | ||

| ~2.4 (s) | Singlet | Methyl protons of tolyl groups | ||

| ~2.1 (s) | Singlet | Methyl protons of acetate group | ||

| ¹³C NMR | ~178 | - | Carbonyl carbon (acetate) | |

| ~143 | - | Aromatic carbon (ipso to Sn) | ||

| ~137 | - | Aromatic carbon (para to Sn) | ||

| ~130 | - | Aromatic carbon (ortho to Sn) | ||

| ~129 | - | Aromatic carbon (meta to Sn) | ||

| ~22 | - | Methyl carbon (tolyl) | ||

| ~21 | - | Methyl carbon (acetate) | ||

| ¹¹⁹Sn NMR | -100 to -140 | - | Sn |

Note: The ¹H and ¹³C NMR data are estimated based on known chemical shift ranges for similar organotin compounds. The ¹¹⁹Sn NMR chemical shift is based on data for p-substituted tri-aryltin acetates.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The key vibrational bands for this compound are associated with the acetate group and the tin-carbon and tin-oxygen bonds.

Table 2: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1650 | Strong | Asymmetric C=O stretching vibration of the acetate group |

| ~1350 | Strong | Symmetric C=O stretching vibration of the acetate group |

| ~550 | Medium | Sn-C stretching vibration |

| ~450 | Medium | Sn-O stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 452 | Moderate | [M+H]⁺ (isotopic pattern for Sn) |

| 393 | High | [(p-tolyl)₃Sn]⁺ |

| 273 | Moderate | [(p-tolyl)₂Sn]⁺ |

| 197 | Moderate | [(p-tolyl)Sn]⁺ |

| 91 | High | [C₇H₇]⁺ (tolyl cation) |

Note: The fragmentation pattern is predicted based on the known behavior of similar organotin acetates in mass spectrometry.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of triaryltin acetates involves the reaction of the corresponding triaryltin halide with a source of acetate, such as sodium acetate or acetic acid.

General Procedure:

-

Tri-p-tolyltin chloride (or bromide) is dissolved in a suitable solvent, such as ethanol.

-

A stoichiometric amount of sodium acetate, dissolved in water, is added to the solution.

-

The reaction mixture is stirred at room temperature or with gentle heating for a specified period.

-

The resulting precipitate of this compound is collected by filtration.

-

The product is washed with water and a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts.

-

The purified product is dried under vacuum.

Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy:

-

¹H and ¹³C NMR: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).

-

¹¹⁹Sn NMR: Spectra are recorded on a spectrometer equipped with a multinuclear probe. The chemical shifts are referenced to an external standard, typically tetramethyltin (Me₄Sn) (δ = 0.00 ppm).

IR Spectroscopy:

-

Spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry:

-

Mass spectra can be obtained using various ionization techniques, such as electrospray ionization (ESI) or electron impact (EI).

-

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecular ion.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of this compound. While a complete and unified dataset remains to be published, the information presented here, based on available literature and established principles of organotin chemistry, serves as a valuable reference for researchers in the field. The provided general experimental protocols offer a starting point for the synthesis and analysis of this compound, and the visualizations aid in understanding its structure and the analytical workflows involved in its characterization. Further research to publish a complete set of validated spectroscopic data for this compound would be a valuable contribution to the scientific community.

References

In-depth Technical Guide: Health and Safety Information for Tri-p-tolyltin Acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data. Tri-p-tolyltin acetate is a chemical compound for research use only and should be handled with extreme caution by trained professionals. All safety protocols of your institution must be followed.

Chemical and Physical Properties

This compound is an organotin compound with the chemical formula C23H24O2Sn.[1] Limited information is available on its physical properties in the public domain. The table below summarizes its key identifiers.

| Property | Value | Reference |

| Molecular Formula | C23H24O2Sn | [1] |

| Molecular Weight | 451.15 g/mol | [1] |

| Appearance | Solid (form may vary) | General knowledge |

| Solubility | Expected to be soluble in organic solvents | General knowledge |

Hazard Identification and Classification

-

Acutely Toxic (Oral, Dermal, Inhalation): Harmful or fatal if swallowed, in contact with skin, or if inhaled.[2][3]

-

Skin and Eye Irritant: Causes skin irritation and serious eye damage.[2][3]

-

Respiratory Irritant: May cause respiratory irritation.[2][3]

-

Suspected Reproductive Toxin: Suspected of damaging fertility or the unborn child.[2][3]

-

Specific Target Organ Toxicity (Single and Repeated Exposure): Causes damage to organs through single or prolonged or repeated exposure.[2][3] The central nervous system and liver are potential targets.[3]

-

Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[2]

Handling and Storage

Due to the hazardous nature of organotin compounds, strict safety protocols must be observed when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.

-

Use local exhaust ventilation to minimize exposure to dust or vapors.[3]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[4]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[4]

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[4]

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe dust or vapors.[4]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in the laboratory.[3]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

-

Store in a secure area, accessible only to authorized personnel.

Emergency Procedures

First-Aid Measures:

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][4] |

Spill and Leak Procedures:

-

Evacuate the area and prevent unnecessary personnel from entering.

-

Wear appropriate PPE.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

For large spills, follow your institution's emergency response protocols.

-

Avoid release into the environment.

Toxicological Information

Specific quantitative toxicological data for this compound, such as LD50 values, are not available in the reviewed literature. The toxicological information presented here is based on the known hazards of similar organotin compounds.

Acute Toxicity: Organotin compounds are known to be highly toxic. Acute exposure can lead to severe irritation of the skin, eyes, and respiratory tract. Systemic effects following absorption can be significant.

Chronic Toxicity: Prolonged or repeated exposure to organotin compounds can cause damage to various organs, including the central nervous system, liver, and immune system.[3] Some organotins are also suspected to have reproductive and developmental toxicity.[2][3]

Experimental Data: No specific in-vitro or in-vivo experimental data for this compound was found in the public domain. Research on related compounds, like triphenyltin acetate, has shown effects on enzymes such as cytochrome P-450.

Experimental Protocols

Visualizations

Due to the lack of specific data on signaling pathways or detailed experimental workflows for this compound, the following diagrams illustrate general laboratory safety procedures.

Caption: Emergency procedure for skin contact with this compound.

Caption: General workflow for safely handling this compound in a laboratory setting.

References

Tri-p-tolyltin Acetate: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from available scientific data and is intended for informational purposes for a professional audience. A specific Material Safety Data Sheet (MSDS) for tri-p-tolyltin acetate was not found. Therefore, data for the closely related and structurally similar compound, triphenyltin acetate (TPTA), is used as a surrogate for toxicological information. All handling and safety procedures should be conducted with the utmost caution, recognizing the potential for high toxicity associated with organotin compounds.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Acetic acid, tris(4-methylphenyl)stannyl ester; Acetoxytri-4-tolyltin |

| Molecular Formula | C₂₃H₂₄O₂Sn[1] |

| Molecular Weight | 451.15 g/mol [1] |

| Chemical Structure | A central tin atom covalently bonded to three p-tolyl groups and one acetate group. |

Physical and Chemical Properties

Toxicological Information

Triorganotin compounds are known to be highly toxic.[2] The primary routes of exposure are oral, dermal, and inhalation.

Acute Toxicity:

Specific LD₅₀ data for this compound is not available. The following data is for the surrogate compound, triphenyltin acetate (TPTA) , in rats:

| Route of Administration | LD₅₀ (mg/kg) | Species |

| Oral | 402.38 | Rat |

Source: Acute toxicity studies of tri-n-butyltin and triphenyltin acetates in rats.

Health Hazards:

Organotin compounds, particularly triorganotins, are associated with a range of adverse health effects:

-

Neurotoxicity: Triorganotins are potent neurotoxins.

-

Immunotoxicity: These compounds can have detrimental effects on the immune system.

-

Dermal Irritation: Direct contact can cause severe skin irritation.

-

Respiratory Irritation: Inhalation of dust or fumes can irritate the respiratory tract.

Experimental Protocols

General Synthesis of Triaryltin Acetates (Illustrative Protocol):

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

Grignard Reagent Formation: In the reaction flask, magnesium turnings are covered with anhydrous diethyl ether. A solution of p-tolyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the p-tolylmagnesium bromide (Grignard reagent). The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Reaction with Tin Tetrachloride: After the formation of the Grignard reagent is complete, a solution of tin(IV) chloride in anhydrous toluene is added dropwise at a controlled temperature (often 0 °C). This leads to the formation of tetra-p-tolyltin.

-

Cleavage to Tri-p-tolyltin Halide: The resulting tetra-p-tolyltin can be selectively cleaved to tri-p-tolyltin halide (e.g., bromide or chloride) by reacting it with a stoichiometric amount of the corresponding halogen or hydrogen halide.

-

Formation of Acetate: The tri-p-tolyltin halide is then reacted with a suitable acetate salt, such as silver acetate or sodium acetate, in an appropriate solvent (e.g., ethanol or acetic acid) to yield this compound.

-

Workup and Purification: The reaction mixture is typically quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system.

Characterization: The final product would be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Safety and Handling

Given the high potential toxicity of this compound, stringent safety precautions are mandatory.

Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, Viton) are essential.

-

Eye Protection: Chemical safety goggles and a face shield should be worn.

-

Respiratory Protection: A NIOSH-approved respirator with a particulate filter is necessary, especially when handling the solid material or if dust can be generated. Work should be conducted in a certified chemical fume hood.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential for significant exposure, a chemical-resistant apron or suit should be considered.

Handling and Storage:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid generating dust.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures:

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

Carefully scoop up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Clean the spill area with a suitable decontaminating solution.

Visualizations

Caption: Workflow for safe handling and emergency response to exposure.

References

Potential Research Applications of Tri-p-tolyltin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-p-tolyltin acetate (TPTA) is an organotin compound with the chemical formula C23H24O2Sn.[1] While specific research on this particular compound is limited, its structural similarity to other well-studied tri-organotin compounds suggests a range of potential applications in antifungal research, cancer therapy, and organic synthesis. This guide provides a comprehensive overview of these potential applications, drawing on data and methodologies from closely related organotin derivatives to infer the properties and promising research avenues for this compound.

Physicochemical Properties

| Property | Inferred Value/Characteristic | Source/Analogy |

| Molecular Formula | C23H24O2Sn | [1] |

| Molecular Weight | 451.15 g/mol | [1] |

| Appearance | White crystalline solid | Analogy with Triphenyltin Acetate |

| Solubility | Likely insoluble in water; soluble in organic solvents like toluene and benzene.[2] | Analogy with Triphenylstannane[2] |

| Stability | Stable under normal laboratory conditions. | General characteristic of organotin compounds |

Synthesis of this compound

A plausible and common method for synthesizing organotin carboxylates is the reaction of the corresponding organotin oxide or hydroxide with a carboxylic acid.[3] For this compound, this would involve the reaction of tri-p-tolyltin hydroxide with acetic acid.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Tri-p-tolyltin hydroxide

-

Glacial acetic acid

-

Toluene

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve a known molar equivalent of tri-p-tolyltin hydroxide in toluene.

-

Add a slight molar excess of glacial acetic acid to the solution.

-

Heat the mixture to reflux using a heating mantle.

-

Continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by observing the cessation of water collection.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound. Recrystallize from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to purify the product.

-

Characterize the final product using techniques such as NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn), FT-IR spectroscopy, and elemental analysis.

Potential Research Applications

Antifungal Activity

Organotin compounds, particularly tri-organotin derivatives, are known for their potent fungicidal properties. Tri-organotin compounds like tributyltin acetate have demonstrated significant in vitro and in vivo effects against various fungal isolates.[4]

4.1.1. Mechanism of Antifungal Action

The primary mechanism of antifungal action for organotin compounds is believed to be the disruption of fungal cell membranes. This is achieved by binding to sulfhydryl (-SH) groups of enzymes that are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.

Caption: Proposed mechanism of antifungal action.

4.1.2. Quantitative Data on Antifungal Activity of Related Organotin Compounds

| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Source |

| [Sn(C4H9)3(OOCC6H4SO3H-2)] | Yeast-like fungi | 0.25 - 4.68 | 2.34 - 9.37 | [5][6][7] |

| [Sn(C4H9)3(OOCC6H4SO3H-2)] | Filamentous fungi | 0.25 - 4.68 | 18.74 - 50 | [5][6][7] |

| [Sn(C4H9)3{OOC(CH2)3P(C6H5)3}]Br | Yeast-like fungi | 0.25 - 4.68 | 2.34 - 9.37 | [5][6][7] |

| [Sn(C4H9)3{OOC(CH2)3P(C6H5)3}]Br | Filamentous fungi | 0.25 - 4.68 | 18.74 - 50 | [5][6][7] |

| [Sn(C6H5)3[OOC(CH2)3N(CH3)3}]Cl | Yeast-like fungi | 0.25 - 4.68 | 2.34 - 9.37 | [5][6][7] |

| [Sn(C6H5)3[OOC(CH2)3N(CH3)3}]Cl | Filamentous fungi | 0.25 - 4.68 | 18.74 - 50 | [5][6][7] |

4.1.3. Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

-

Prepare a standardized inoculum of the fungal isolate.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (fungus only) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature and duration for the specific fungal strain.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.

-

To determine the Minimum Fungicidal Concentration (MFC), subculture aliquots from wells showing no growth onto agar plates and incubate. The MFC is the lowest concentration that results in no fungal growth on the subculture.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of tri-organotin compounds against various cancer cell lines.[8][9][10] These compounds are often more potent than cisplatin, a widely used chemotherapy drug.[4] The anticancer activity is largely attributed to the induction of apoptosis.

4.2.1. Mechanism of Anticancer Action: Induction of Apoptosis

Tri-organotin compounds are believed to induce apoptosis through the intrinsic (mitochondrial) pathway.[11] This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c, and subsequent activation of caspases.

Caption: Proposed apoptotic pathway induced by TPTA.

4.2.2. Quantitative Data on Cytotoxicity of Related Organotin Compounds

| Compound | Cell Line | IC50 | Source |

| [(C6H5)3Sn(cmbzt)] | Leiomyosarcoma (LMS) | 155 nM | [8] |

| Triphenyltin(IV) compound 24 | HeLa (cervical carcinoma) | 2 µM | [10] |

| Dibutyltin(IV) compound 29 | HL-60 (leukemia) | 0.40 µM | [10] |

| Diphenyltin(IV) compound 30 | HL-60 (leukemia) | 0.35 µM | [10] |

4.2.3. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight in a CO2 incubator.

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

-

Dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Applications in Organic Synthesis

Organotin compounds are versatile reagents in organic synthesis, most notably in cross-coupling reactions like the Stille coupling.[12] this compound could potentially be used as a precursor to other tri-p-tolyltin reagents or directly in certain catalytic processes.

Toxicology and Safety

Organotin compounds, particularly tri-organotin derivatives, are known to be toxic.[13] Tributyltin compounds, for example, have been shown to be immunotoxic, inducing thymocyte apoptosis.[14][15][16] Acute toxicity studies on related compounds have shown kidney and liver toxicity at high doses.[8] Therefore, this compound should be handled with extreme caution, using appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is also expected to be very toxic to aquatic life with long-lasting effects.[13]

| Toxicity Endpoint | Observation for Related Organotin Compounds | Source |

| Acute Oral Toxicity | Toxic if swallowed | [13] |

| Dermal Toxicity | Harmful in contact with skin | [13] |

| Eye Irritation | Causes serious eye irritation | [13] |

| Immunotoxicity | Induction of thymocyte apoptosis | [14][15][16] |

| Organ Toxicity | Kidney and liver toxicity at high doses | [8] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | [13] |

Conclusion

While direct research on this compound is currently limited, the extensive body of literature on analogous tri-organotin compounds provides a strong foundation for exploring its potential applications. The inferred antifungal and anticancer properties, coupled with its potential utility in organic synthesis, make it a compound of significant interest for further investigation. Researchers are encouraged to pursue the synthesis, characterization, and biological evaluation of this compound to unlock its full scientific potential, while adhering to strict safety protocols due to its presumed toxicity.-p-tolyltin acetate to unlock its full scientific potential, while adhering to strict safety protocols due to its presumed toxicity.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 4. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

- 9. Cytotoxic Activity of Organotin(IV) Derivatives with Triazolopyrimidine Containing Exocyclic Oxygen Atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review [frontiersin.org]

- 11. New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. Tributyltin chloride-induced immunotoxicity and thymocyte apoptosis are related to abnormal Fas expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mechanism-of-immunotoxicological-effects-of-tributyltin-chloride-on-murine-thymocytes - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide to Tri-p-tolyltin Compounds: History, Discovery, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-p-tolyltin compounds belong to the extensive family of organotin compounds, which are characterized by the presence of at least one tin-carbon bond. Since the first synthesis of an organotin compound in the mid-19th century, this class of molecules has garnered significant interest due to their diverse applications, ranging from industrial catalysts and polymer stabilizers to biocides and potential therapeutic agents. The unique properties of tri-p-tolyltin derivatives, imparted by the presence of the tolyl groups, have led to their investigation in various scientific domains. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and key data associated with tri-p-tolyltin compounds, tailored for researchers, scientists, and professionals in drug development.

History and Discovery

The journey of organotin chemistry began in the mid-19th century with the pioneering work of Edward Frankland, who first synthesized diethyltin diiodide in 1849. This seminal discovery opened the door to a new field of organometallic chemistry. The early 20th century witnessed a significant expansion in the synthesis of various organotin compounds, largely facilitated by the development of powerful synthetic methodologies.

While the exact first synthesis of a tri-p-tolyltin compound is not widely documented in modern literature, historical records point towards the work of P. Pfeiffer and K. Schnurmann in 1904, published in the "Berichte der deutschen chemischen Gesellschaft," as a likely origin for the initial preparation of triaryltin compounds, including the tri-p-tolyltin series. Early synthetic efforts for creating tin-carbon bonds relied on reactions such as the Barbier reaction, which involves the in-situ formation of an organometallic reagent from an organic halide and a metal.

The advent of the Grignard reaction, discovered by Victor Grignard in 1900, revolutionized organometallic synthesis and provided a more reliable and versatile route to organotin compounds. This method, involving the reaction of a pre-formed organomagnesium halide (Grignard reagent) with a tin halide, became a cornerstone for the synthesis of a wide array of organotin derivatives, including tri-p-tolyltin compounds. The general historical progression of organotin synthesis is depicted in the logical diagram below.

Caption: Logical flow of early organotin synthesis development.

Experimental Protocols

The synthesis and characterization of tri-p-tolyltin compounds have been refined over the years. The following protocols are based on established methods in organotin chemistry, with specific details adapted from the work of Kumar Das et al. (1986) on tri(p-tolyl)tin(IV) compounds.

Synthesis of Tri-p-tolyltin Bromide

Principle: The Grignard reaction is the most common and efficient method for the synthesis of tri-p-tolyltin bromide. It involves the preparation of p-tolylmagnesium bromide followed by its reaction with tin(IV) bromide.

Materials:

-

Magnesium turnings

-

p-Bromotoluene

-

Anhydrous diethyl ether

-

Tin(IV) bromide (SnBr4)

-

Hydrochloric acid (HCl), dilute

-

Sodium sulfate (Na2SO4), anhydrous

-

Standard glassware for inert atmosphere synthesis (Schlenk line, three-neck flask, dropping funnel, condenser)

Procedure:

-

Preparation of the Grignard Reagent:

-

Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a dry three-neck flask equipped with a dropping funnel, a condenser, and a magnetic stirrer.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve p-bromotoluene in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small amount of the p-bromotoluene solution to the magnesium turnings to initiate the reaction. The reaction is typically initiated by gentle warming.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, p-tolylmagnesium bromide.

-

-

Reaction with Tin(IV) Bromide:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve tin(IV) bromide in anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the tin(IV) bromide solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly onto a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the unreacted Grignard reagent and magnesium salts.

-

Separate the ethereal layer containing the product.

-

Wash the ethereal layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the ethereal solution over anhydrous sodium sulfate.

-

Remove the diethyl ether by rotary evaporation to obtain the crude tri-p-tolyltin bromide.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or petroleum ether) to obtain pure tri-p-tolyltin bromide.

-

Caption: Experimental workflow for the Grignard synthesis of tri-p-tolyltin bromide.

Characterization Techniques

-

Infrared (IR) Spectroscopy: Used to identify the characteristic vibrations of the tolyl groups and the tin-carbon bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information on the protons of the tolyl groups.

-

13C NMR: Shows the carbon signals of the tolyl groups.

-

119Sn NMR: A powerful technique for directly observing the tin nucleus, providing valuable information about its coordination environment.

-

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound.

-

Melting Point Analysis: To determine the purity of the synthesized compound.

Quantitative Data

The following tables summarize the key quantitative data for some representative tri-p-tolyltin compounds.

Table 1: Physicochemical Properties of Tri-p-tolyltin Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Tri-p-tolyltin chloride | 32538-28-6 | C21H21ClSn | 427.55 | 108 |

| Tri-p-tolyltin bromide | 21372-52-9 | C21H21BrSn | 471.99 | 115-117 |

| Tri-p-tolyltin hydroxide | 38049-84-2 | C21H22OSn | 409.10 | 108-109 |

Table 2: Spectroscopic Data for Tri-p-tolyltin Bromide

| Technique | Key Signals and Features |

| 1H NMR (CDCl3, δ ppm) | ~7.5 (d, aromatic protons ortho to Sn), ~7.2 (d, aromatic protons meta to Sn), ~2.4 (s, methyl protons) |

| 13C NMR (CDCl3, δ ppm) | Signals corresponding to the aromatic carbons (ipso, ortho, meta, para) and the methyl carbon. |

| 119Sn NMR (CDCl3, δ ppm) | A single resonance characteristic of a tetracoordinate tin atom in a triorganotin halide. The chemical shift is sensitive to the solvent and concentration. |

| IR (KBr, cm-1) | Characteristic absorptions for aromatic C-H stretching (~3000-3100), aliphatic C-H stretching (~2900-3000), aromatic C=C stretching (~1600, 1480), and Sn-C stretching (~500-600). |

Toxicity and Biological Activity

Triaryltin compounds are known to be toxic, with their primary mechanism of action often involving the disruption of mitochondrial function, specifically inhibiting oxidative phosphorylation. They can also exhibit neurotoxic and immunotoxic effects. It is crucial for researchers and professionals working with these compounds to adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE) and working in well-ventilated areas.

The relationship between the structure of organotin compounds and their toxicity is a key concept in their study and application.

Caption: General structure-toxicity relationship in organotin compounds.

Applications and Future Perspectives

Tri-p-tolyltin compounds, like other triaryltin derivatives, have been explored for various applications, including:

-

Biocides: As fungicides and bactericides, although their use is restricted due to environmental concerns.

-

Catalysts: In various organic reactions.

-

Precursors: For the synthesis of other organotin compounds with specific properties.

In the context of drug development, organotin compounds have been investigated for their potential anticancer and antimicrobial activities. The ability of the tin atom to coordinate with biological ligands and the cytotoxic nature of certain organotin structures have driven this research. However, the inherent toxicity of these compounds remains a major hurdle. Future research in this area will likely focus on the design of tri-p-tolyltin derivatives with enhanced therapeutic indices, potentially through the incorporation of biocompatible ligands or the development of targeted delivery systems to minimize off-target toxicity.

Conclusion

Tri-p-tolyltin compounds represent a fascinating and historically significant subclass of organotin chemistry. From their likely first synthesis in the early 20th century to their modern-day characterization and potential applications, these molecules continue to be of interest to the scientific community. This technical guide has provided a foundational understanding of their history, synthesis, and key data, offering a valuable resource for researchers and professionals. As with all organotin compounds, a thorough understanding of their properties and a cautious approach to their handling are paramount for safe and successful research and development endeavors.

Tri-p-tolyltin Acetate: A Comprehensive Review for Drug Development Professionals

An In-depth Analysis of Synthesis, Biological Activity, and Future Directions

Tri-p-tolyltin acetate, an organotin compound, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive review of the existing research on this compound, focusing on its synthesis, and putative biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Chemical and Physical Properties

This compound is an achiral molecule with the chemical formula C₂₃H₂₄O₂Sn and a molecular weight of 451.15 g/mol .

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is not abundant, a general understanding can be extrapolated from the synthesis of analogous organotin compounds, such as other tri-p-tolyltin derivatives and p-tolyl acetate.

General Synthetic Approach:

A plausible synthetic route for this compound would likely involve a two-step process:

-

Synthesis of Tri-p-tolyltin Halide: This intermediate can be prepared via a Grignard reaction between a p-tolylmagnesium halide and a tin(IV) halide.

-

Reaction with an Acetate Source: The resulting tri-p-tolyltin halide would then be reacted with an acetate salt, such as silver acetate or sodium acetate, to yield this compound.

Characterization:

The characterization of this compound would typically involve a suite of spectroscopic and analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR would be crucial for confirming the presence and connectivity of the tolyl and acetate moieties.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the carboxylate group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis: To confirm the empirical formula.

Biological Activity

Research into the biological activity of this compound is still in its early stages. However, studies on structurally related organotin compounds, particularly triphenyltin derivatives, suggest potential cytotoxic and antifungal properties.

Antitumor Activity

While no studies have been identified that specifically investigate the antitumor activity of this compound, research on analogous triphenyltin(IV) carboxylates has shown significant cytotoxicity against various cancer cell lines. For instance, certain triphenyltin(IV) carboxylate complexes have demonstrated potent activity against breast cancer cell lines.

Table 1: Cytotoxicity of Structurally Related Triphenyltin(IV) Carboxylates against Breast Cancer Cell Lines

| Compound | BT-474 IC₅₀ (µM) | MDA-MB-468 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCC1937 IC₅₀ (µM) |

| [Ph₃Sn(IND)] | 0.106 ± 0.005 | 0.076 ± 0.004 | 0.110 ± 0.006 | 0.098 ± 0.005 |

| [Ph₃Sn(FBP)] | 0.189 ± 0.009 | 0.134 ± 0.007 | 0.200 ± 0.010 | 0.165 ± 0.008 |

Data extracted from a study on triphenyltin(IV) derivatives of non-steroidal anti-inflammatory drugs (indomethacin (HIND) and flurbiprofen (HFBP)).

The mechanism of action for the cytotoxicity of these related compounds is not fully elucidated but is suggested to be independent of apoptosis and autophagy. Instead, it may be linked to the inhibition of cell proliferation and a significant reduction in nitric oxide (NO) production.

Experimental Protocols

General Synthesis of this compound (Hypothetical)

Materials:

-

p-bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Tin(IV) chloride

-

Silver acetate

-

Standard laboratory glassware and apparatus

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings and anhydrous diethyl ether are combined. A solution of p-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the formation of p-tolylmagnesium bromide.

-

Formation of Tri-p-tolyltin Chloride: The Grignard reagent is then slowly added to a solution of tin(IV) chloride in anhydrous diethyl ether at a controlled temperature. The reaction mixture is stirred for several hours and then quenched with a saturated ammonium chloride solution. The organic layer is separated, dried, and the solvent is removed under reduced pressure to yield crude tri-p-tolyltin chloride.

-

Formation of this compound: The crude tri-p-tolyltin chloride is dissolved in a suitable solvent, such as ethanol or acetone. A solution of silver acetate in the same solvent is added, and the mixture is stirred, typically at room temperature. The formation of a precipitate (silver chloride) indicates the progress of the reaction. The precipitate is removed by filtration, and the solvent from the filtrate is evaporated to yield this compound, which can be further purified by recrystallization.

Cytotoxicity Assay (Hypothetical)

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa).

Procedure:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

As the mechanism of action for this compound has not been elucidated, a specific signaling pathway cannot be diagrammed. However, a logical workflow for its synthesis and characterization, as well as a general workflow for assessing its biological activity, can be visualized.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: General workflow for the biological evaluation of this compound.

Future Directions

The current body of research on this compound is limited. To fully understand its potential as a therapeutic agent, several key areas require further investigation:

-

Definitive Synthesis and Characterization: A detailed and reproducible synthetic protocol needs to be established and the compound fully characterized using modern analytical techniques.

-

Comprehensive Biological Screening: The compound should be screened against a wide range of cancer cell lines, as well as various fungal and bacterial strains, to determine the breadth of its biological activity.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound is crucial for understanding its mode of action and for rational drug design.

-

In Vivo Studies: Should in vitro studies show promising results, evaluation in animal models will be a critical next step to assess efficacy and toxicity in a whole-organism context.

Conclusion

This compound represents an understudied organotin compound with potential for biological activity, inferred from the properties of structurally similar molecules. While current data is sparse, this review provides a framework for future research and development. A systematic investigation into its synthesis, biological activity, and mechanism of action is warranted to determine its true therapeutic potential. This technical guide serves as a foundational resource for scientists and drug development professionals interested in exploring the promise of this compound.

Tri-p-tolyltin Acetate: A Technical Guide to Stability and Degradation Pathways